Methyl 4-n-propoxy-3,5-dimethylphenyl sulfide
Description
Methyl 4-n-propoxy-3,5-dimethylphenyl sulfide is an organosulfur compound characterized by a phenyl ring substituted with a sulfide (-S-) group at the methyl position, a 4-n-propoxy ether (-O-C3H7) group, and methyl groups at the 3 and 5 positions. Its molecular formula is C12H16OS, and it is typically synthesized for applications in organic synthesis, agrochemical intermediates, or material science.
Properties
IUPAC Name |
1,3-dimethyl-5-methylsulfanyl-2-propoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-5-6-13-12-9(2)7-11(14-4)8-10(12)3/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRFHWAXQVGCMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1C)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-n-propoxy-3,5-dimethylphenyl sulfide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-n-propoxy-3,5-dimethylphenol and methyl iodide.
Formation of Sulfide Linkage: The phenol is first converted to its corresponding thiol derivative using a thiolating agent such as thiourea. This is followed by the reaction with methyl iodide to form the sulfide linkage.
Reaction Conditions: The reactions are generally carried out under anhydrous conditions, with the use of a base such as potassium carbonate to facilitate the formation of the sulfide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are conducted in large-scale reactors with precise control over temperature and pressure to ensure high yield and purity.
Catalysts: Catalysts such as palladium or nickel may be used to enhance the reaction rates and selectivity.
Purification: The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-n-propoxy-3,5-dimethylphenyl sulfide undergoes various types of chemical reactions, including:
Oxidation: The sulfide group can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogenating agents (bromine, chlorine).
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Thiol.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Methyl 4-n-propoxy-3,5-dimethylphenyl sulfide has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Biological Studies: It is investigated for its potential biological activity and interactions with various biomolecules.
Medicinal Chemistry: The compound is studied for its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of Methyl 4-n-propoxy-3,5-dimethylphenyl sulfide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between Methyl 4-n-propoxy-3,5-dimethylphenyl sulfide and related compounds:
Key Observations:
Alkoxy Chain Length: The propoxy (C3) group in the target compound provides intermediate lipophilicity compared to the pentoxy (C5) analog (higher lipophilicity) and ethoxy (C2) analog (lower lipophilicity).
Substituent Positioning :
- The 3,5-dimethyl substitution pattern in the target compound reduces steric hindrance compared to the 2,6-dimethyl isomer, which may hinder electrophilic aromatic substitution reactions.
Functional Group Impact :
- The sulfide group in the target compound is less polar than the carbamate group in 4-hydroxymethyl-3,5-dimethylphenyl methylcarbamate. Carbamates are often bioactive (e.g., pesticidal or neurotoxic) due to their ability to inhibit acetylcholinesterase, whereas sulfides are more stable under hydrolytic conditions .
Physicochemical and Application Differences
- Solubility and Stability: Sulfides (e.g., this compound) are generally less reactive toward hydrolysis than carbamates or esters. The carbamate analog in may degrade faster under acidic or alkaline conditions, limiting its environmental persistence. The ethoxy and pentoxy analogs exhibit varying solubility profiles in organic solvents, with longer chains (pentoxy) favoring dissolution in non-polar media .
Applications :
Research Findings and Discontinuation Trends
- Commercial Availability :
- Chromatographic Behavior :
- In pesticide residue analysis, the carbamate analog (retention time: 0.18) exhibits similar chromatographic mobility to the sulfide compounds, suggesting comparable polarity under specific HPLC conditions .
Biological Activity
Methyl 4-n-propoxy-3,5-dimethylphenyl sulfide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Name: this compound
Molecular Formula: C13H18O2S
Molecular Weight: 238.35 g/mol
The compound features a sulfide functional group attached to a substituted phenyl ring, which contributes to its unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the sulfide group allows it to participate in redox reactions and interact with nucleophiles, potentially leading to inhibition or modulation of specific biochemical pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has shown anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.
Case Studies
-
Study on Antimicrobial Efficacy:
A study published in Molecules evaluated the antimicrobial efficacy of several sulfide derivatives, including this compound. The results indicated a significant reduction in bacterial growth compared to untreated controls, suggesting that this compound could be developed as a novel antimicrobial agent . -
Anti-inflammatory Activity Assessment:
In a separate investigation into the anti-inflammatory properties of sulfide compounds, this compound was found to significantly decrease levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This highlights its potential therapeutic application in treating inflammatory disorders .
Research Findings
Recent studies have focused on optimizing the chemical structure of this compound to enhance its biological activity. Structure-activity relationship (SAR) analyses have identified key modifications that improve potency and selectivity against specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
